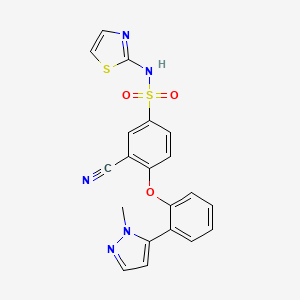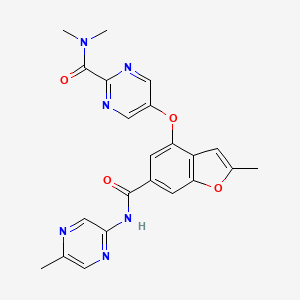
布瑞波替尼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PF-06700841 是一种口服、选择性、双重酪氨酸激酶 2 和 Janus 激酶 1 抑制剂。 它靶向多种细胞因子的信号传导,包括干扰素、白细胞介素-6、白细胞介素-12、白细胞介素-21、白细胞介素-22 和白细胞介素-23 。 这种化合物在治疗各种炎症性和自身免疫性疾病方面显示出前景,例如斑块状银屑病和银屑病性关节炎 .
科学研究应用
PF-06700841 具有多种科学研究应用,包括:
化学: 用作工具化合物来研究酪氨酸激酶 2 和 Janus 激酶 1 信号通路的抑制。
生物学: 研究其对细胞因子信号传导和免疫细胞功能的影响。
作用机制
PF-06700841 通过选择性抑制酪氨酸激酶 2 和 Janus 激酶 1 发挥作用。这些激酶参与多种细胞因子的信号通路,这些细胞因子在免疫反应和炎症中起着至关重要的作用。 通过抑制这些激酶,PF-06700841 降低了促炎细胞因子的活性,从而导致炎症和免疫细胞活化降低 .
生化分析
Biochemical Properties
Brepocitinib plays a crucial role in biochemical reactions by inhibiting the activity of TYK2 and JAK1 enzymes. These enzymes are part of the Janus kinase (JAK) family, which is involved in the signaling pathways of various cytokines. Brepocitinib inhibits TYK2 with an IC50 of 23 nM and JAK1 with an IC50 of 17 nM . Additionally, it inhibits JAK2 and JAK3 with IC50 values of 77 nM and 6.49 μM, respectively . By inhibiting these enzymes, Brepocitinib disrupts the signaling pathways mediated by cytokines such as interleukin-12 (IL-12) and interleukin-23 (IL-23), which are crucial for the inflammatory response .
Cellular Effects
Brepocitinib exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Brepocitinib inhibits the signaling of cytokines that utilize the TYK2 and JAK1 pathways, such as IL-12 and IL-23 . This inhibition leads to a reduction in the inflammatory response, which is beneficial in treating autoimmune diseases. Additionally, Brepocitinib has been shown to affect the activity of immune cells, such as T cells and B cells, by altering their proliferation and cytokine production .
Molecular Mechanism
The molecular mechanism of Brepocitinib involves its binding to the catalytic domains of TYK2 and JAK1, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins . By blocking the activation of STAT proteins, Brepocitinib disrupts the transcription of genes involved in the inflammatory response, leading to a reduction in inflammation and immune activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brepocitinib have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Long-term studies have shown that Brepocitinib maintains its inhibitory effects on TYK2 and JAK1 over extended periods, leading to prolonged suppression of the inflammatory response . Additionally, the compound has shown minimal degradation, ensuring its efficacy over time .
Dosage Effects in Animal Models
The effects of Brepocitinib vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent efficacy, with higher doses leading to greater inhibition of TYK2 and JAK1 activity . At high doses, Brepocitinib may also cause toxic or adverse effects, such as immunosuppression and increased susceptibility to infections . Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Brepocitinib is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of Brepocitinib, leading to its excretion . Additionally, Brepocitinib has been shown to affect metabolic flux and metabolite levels, further influencing its pharmacokinetic properties .
Transport and Distribution
Brepocitinib is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Brepocitinib accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on TYK2 and JAK1 . The distribution of Brepocitinib within tissues is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of Brepocitinib plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes, TYK2 and JAK1 . Additionally, Brepocitinib may undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity . These modifications may also affect the targeting signals that direct Brepocitinib to specific cellular compartments .
准备方法
PF-06700841 的合成路线和反应条件是专有的,未在公开文献中详细披露。 已知该化合物是通过一系列涉及形成哌嗪基嘧啶结构的化学反应合成的 。 工业生产方法可能涉及标准的制药生产工艺,包括化学合成、纯化和制剂 .
化学反应分析
PF-06700841 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变化合物中的官能团,可能改变其生物活性。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于使用的具体条件和试剂 .
相似化合物的比较
PF-06700841 在双重抑制酪氨酸激酶 2 和 Janus 激酶 1 方面是独特的。类似的化合物包括:
BMS-986165: 一种选择性酪氨酸激酶 2 抑制剂,正在临床试验中用于治疗银屑病.
PF-06826647: 另一种选择性酪氨酸激酶 2 抑制剂,正在研究用于治疗中度至重度银屑病.
Brepocitinib: 一种有效的酪氨酸激酶 2 和 Janus 激酶 1 抑制剂,正在评估用于口服和局部治疗银屑病.
PF-06700841 由于其双重抑制机制而脱颖而出,这可能在管理与 Janus 激酶 2 抑制相关的副作用风险的同时,提供额外的疗效 .
属性
CAS 编号 |
1883299-62-4 |
|---|---|
分子式 |
C18H21F2N7O |
分子量 |
389.4 g/mol |
IUPAC 名称 |
[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |
InChI |
InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12?,13?,14-/m0/s1 |
InChI 键 |
BUWBRTXGQRBBHG-RUXDESIVSA-N |
SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
手性 SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F |
规范 SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Brepocitinib, PF-06700841 free base |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)



![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B609931.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)




![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid](/img/structure/B609942.png)

